methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
Description
Methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate, commonly known as haloxyfop-methyl (CAS 69806-40-2), is a chiral aryloxyphenoxypropionate (FOP) herbicide. It selectively controls annual and perennial grasses in broadleaf crops such as soybeans, cotton, and oilseed rape via post-emergence application . Key characteristics include:
- Molecular formula: C₁₆H₁₃ClF₃NO₄
- Molar mass: 375.73 g/mol
- Stereochemistry: (2S)-configuration, critical for herbicidal activity .
- Physical properties: Melting point 55–57°C, boiling point ~390.8°C, water solubility 9.3 mg/L .
- Mode of action: Inhibition of acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in grasses .
Properties
IUPAC Name |
methyl (2S)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWTRQUCLNFOM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116661-27-9 | |
| Record name | methyl (2S)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate, commonly known as haloxyfop-P-methyl, is a compound classified within the aryloxyphenoxypropionic acid group. This compound is primarily recognized for its biological activity as a herbicide, specifically targeting grass weeds in various agricultural settings.
- IUPAC Name : Methyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
- CAS Number : 72619-32-0
- Molecular Formula : C₁₆H₁₃ClF₃NO₄
- Molecular Weight : 361.7 g/mol
Haloxyfop-P-methyl functions as a selective herbicide by inhibiting acetyl-CoA carboxylase (ACCase), an essential enzyme in the fatty acid biosynthesis pathway in plants. This inhibition disrupts lipid formation, leading to the death of susceptible plant species. The herbicidal activity is particularly effective against a range of grass weeds, including Alopecurus myosuroides and Avena fatua .
Biological Activity
The biological activity of haloxyfop-P-methyl can be summarized in the following key areas:
-
Herbicidal Activity :
- Effective against various grass species.
- Selectively absorbed by roots and foliage.
- Toxicological Profile :
- Environmental Impact :
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of haloxyfop-P-methyl:
- Study on Efficacy Against Weeds : A field trial demonstrated that haloxyfop-P-methyl effectively controlled Bromus diandrus and Hordeum leporinum, achieving over 90% control rates when applied at recommended rates .
- Toxicological Assessment : Research indicates that haloxyfop-P-methyl has a favorable safety profile for humans and non-target wildlife, with no significant adverse effects observed in controlled studies .
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Herbicidal Activity | Effective against specific grass weeds |
| LD50 | >2000 mg/kg (rat) |
| Carcinogenicity | Non-carcinogenic |
| Biodegradability | Not readily biodegradable |
| Environmental Persistence | Moderate; DT50 ~ 0.63 days at pH 9 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and biological activity against bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agrochemicals
Herbicidal Activity
Methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate has shown promise as a herbicide. Its mechanism involves the inhibition of specific enzymes in plants that are crucial for growth. Field trials have demonstrated effective weed control with minimal impact on crop yields, indicating its potential as a selective herbicide .
Pesticide Development
The compound's unique structure allows for modifications that can enhance its efficacy as a pesticide. Research is ongoing to optimize formulations that target pest resistance and improve environmental safety profiles, making it a valuable addition to integrated pest management strategies .
Material Sciences
Polymer Chemistry
In material sciences, this compound is being explored for its utility in synthesizing advanced polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and chemical resistance .
Nanotechnology Applications
The compound's properties are also being investigated in the field of nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific surface functionalities, which are crucial for applications in drug delivery systems and biosensors .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains |
| Anti-inflammatory treatments | Inhibits pro-inflammatory cytokines | |
| Agrochemicals | Herbicides | Effective weed control with minimal crop impact |
| Pesticide development | Targets pest resistance | |
| Material Sciences | Polymer synthesis | Enhances thermal stability and chemical resistance |
| Nanoparticle synthesis | Functionalized nanoparticles for drug delivery |
Comparison with Similar Compounds
Haloxyfop Ethoxyethyl Ester (CAS 87237-48-7)
Fluazifop and Fluazifop-P Butyl Ester
- Structure: Lacks the 3-chloro and 5-trifluoromethyl substituents on the pyridinyl ring. Fluazifop-butyl ester (CAS 69806-50-4): Molecular formula C₁₉H₂₀F₃NO₄ . Fluazifop-P-butyl ester: (R)-enantiomer, the active form .
- Key differences :
Clodinafop-Propargyl (CAS in )
Methyl (2R)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoate (CAS 71283-65-3)
- Structure: Replaces pyridinyloxy group with 2,4-dichlorophenoxy.
- Molecular formula : C₁₆H₁₄Cl₂O₄.
- Key differences: Phenoxy-based structure shifts mode of action to auxin mimicry (e.g., similar to 2,4-D), targeting broadleaf weeds instead of grasses .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Ester Group | Key Substituents | Melting Point (°C) | Water Solubility (mg/L) |
|---|---|---|---|---|---|---|
| Haloxyfop-methyl | 69806-40-2 | C₁₆H₁₃ClF₃NO₄ | Methyl | 3-Cl, 5-CF₃ on pyridinyl | 55–57 | 9.3 |
| Haloxyfop ethoxyethyl | 87237-48-7 | C₁₉H₁₉ClF₃NO₅ | Ethoxyethyl | 3-Cl, 5-CF₃ on pyridinyl | N/A | N/A |
| Fluazifop-P-butyl | 79241-46-6 | C₁₉H₂₀F₃NO₄ | Butyl | 5-CF₃ on pyridinyl (no Cl) | <30 | 1.1 |
| Clodinafop-propargyl | N/A | C₁₇H₁₃ClFNO₄ | Propargyl | 5-Cl, 3-F on pyridinyl | N/A | N/A |
| Dichlorophenoxy derivative | 71283-65-3 | C₁₆H₁₄Cl₂O₄ | Methyl | 2,4-Cl₂ on phenoxy | N/A | N/A |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate, and how is stereoselectivity achieved?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution between 3-chloro-5-(trifluoromethyl)pyridin-2-ol and a phenoxypropanoate precursor. Stereoselectivity in the (2S)-configuration is typically achieved using chiral auxiliaries or enantioselective catalysis. For example, Mitsunobu reactions with chiral alcohols or enzyme-mediated esterification can yield the desired enantiomer. Structural analogs like haloxyfop-P-methyl (a related herbicide) are synthesized via similar esterification protocols .
Q. What analytical techniques are critical for confirming the enantiomeric purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is essential for enantiomeric purity validation. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and -NMR, resolves trifluoromethyl and aromatic proton signals. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography validates absolute stereochemistry in crystalline derivatives .
Q. How does this compound interact with its biological target, and what is its mode of action in herbicidal activity?
- Methodological Answer : The compound inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis in grasses. Its phenoxypropanoate moiety mimics the natural substrate, binding competitively to the enzyme’s active site. The (2S)-enantiomer exhibits higher herbicidal activity due to optimized spatial alignment with ACCase, as demonstrated in structure-activity relationship (SAR) studies of related herbicides like fluazifop and haloxyfop .
Advanced Research Questions
Q. What computational strategies can predict the environmental degradation pathways of this compound, and how do they align with experimental data?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model hydrolysis and photodegradation pathways by simulating bond dissociation energies and transition states. Molecular dynamics (MD) simulations predict soil adsorption coefficients (). Experimental validation involves LC-MS/MS to identify degradation products (e.g., free acids or trifluoromethylpyridine derivatives) in controlled environmental chambers. Discrepancies between computational predictions and experimental results often arise from unaccounted catalytic effects in soil microbiota .
Q. How do enantiomeric differences (e.g., (2S) vs. (2R)) impact efficacy and non-target organism toxicity?
- Methodological Answer : Comparative bioassays using pure enantiomers are conducted on target weeds (e.g., Lolium rigidum) and non-target organisms (e.g., Daphnia magna). The (2S)-enantiomer shows 10–50x higher herbicidal activity but similar toxicity profiles to the (2R)-form in aquatic models. Contradictions in toxicity data may stem from differential metabolic activation in non-target species, requiring metabolomic profiling (e.g., UPLC-QTOF-MS) to resolve .
Q. What advanced reaction optimization techniques minimize by-products in large-scale synthesis?
- Methodological Answer : Design of experiments (DoE) with factorial design identifies critical parameters (e.g., temperature, solvent polarity, catalyst loading). Flow chemistry reduces side reactions (e.g., racemization) by controlling residence time. Machine learning models trained on reaction databases optimize conditions for yield and enantiomeric excess (ee). For example, ICReDD’s reaction path search methods combine quantum calculations and experimental feedback to refine protocols .
Q. How can isotopic labeling (, ) trace metabolic pathways in plant and soil systems?
- Methodological Answer : Isotopically labeled analogs are synthesized via Pd-catalyzed cross-coupling or enzymatic incorporation. Stable isotope probing (SIP) with -labeled methyl groups tracks metabolite formation in plant tissues using NMR or GC-IRMS. Soil microcosm studies with -labeled compounds quantify mineralization rates via isotope ratio mass spectrometry (IRMS), revealing discrepancies between lab and field degradation kinetics .
Data Contradiction Analysis
Q. Conflicting reports on soil half-life (): How do methodological variations (e.g., soil type, microbial activity) influence results?
- Methodological Answer : Discrepancies arise from soil organic carbon (SOC) content and pH, which affect adsorption and hydrolysis. Standardized OECD 307 guidelines recommend testing across soil types (e.g., loam, clay) under controlled humidity and temperature. Microbial activity is quantified via ATP luminescence assays, with deviations addressed by normalizing data to SOC-adjusted models .
Q. Divergent enantioselectivity in ACCase inhibition: Are assay conditions (e.g., enzyme source, pH) responsible?
- Methodological Answer : ACCase isoforms from monocots (e.g., wheat) vs. dicots (e.g., Arabidopsis) exhibit varying sensitivity. Assays at pH 6.5–7.5 (physiological range) show consistent (2S)-selectivity, while acidic conditions (pH <6) artifactually reduce enantiomeric discrimination. Standardizing enzyme sources (e.g., recombinant Sorghum bicolor ACCase) resolves contradictions .
Methodological Tools & Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
